Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate

Description

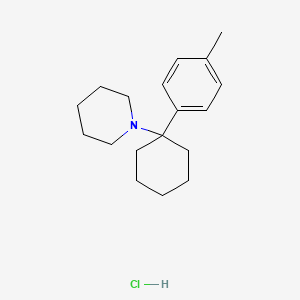

Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate (CAS 160488-61-9), also named 6-Bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester, is a brominated spirocyclic piperidine derivative. Its structure features:

- A piperidine ring fused with a 1,4-dioxane moiety via a spiro junction at the 4-position.

- A bromine substituent at the 3-position of the piperidine ring.

- An ethyl ester group at the 1-position.

The spirocyclic system enhances structural rigidity, while the bromine atom offers reactivity for further functionalization .

Properties

IUPAC Name |

1-[1-(4-methylphenyl)cyclohexyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N.ClH/c1-16-8-10-17(11-9-16)18(12-4-2-5-13-18)19-14-6-3-7-15-19;/h8-11H,2-7,12-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIFWZHPLHEIAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70773193 | |

| Record name | 1-[1-(4-Methylphenyl)cyclohexyl]piperidine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70773193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934-42-5 | |

| Record name | 1-[1-(4-Methylphenyl)cyclohexyl]piperidine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70773193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate typically involves the bromination of ethyl 4,4-ethylenedioxy-1-piperidinecarboxylate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride.

Oxidation: Oxidative reactions can modify the ethylenedioxy moiety or the piperidine ring, often using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or organic solvents under controlled temperatures.

Major Products Formed

Nucleophilic Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of de-brominated piperidine derivatives.

Oxidation: Formation of oxidized piperidine derivatives with modified functional groups.

Scientific Research Applications

Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate involves its interaction with specific molecular targets. The bromine atom and ethylenedioxy moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Key Features | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate | Spirocyclic (piperidine + 1,4-dioxane), bromine at C3, ester at C1 | C₁₁H₁₆BrNO₄ | 306.16 (calc.) | Bromine, ester, spirocyclic ethylenedioxy |

| Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate | Piperidine with 4-keto and 3-bromo substituents, ester at C1 | C₈H₁₂BrNO₃ | 250.09 | Bromine, ester, ketone |

| Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | Piperidine with benzyl ester at C1 and ethoxycarbonylpropyl at C4 | C₁₉H₂₅NO₅ | 347.41 | Benzyl ester, ethoxycarbonylpropyl |

| Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate | Bicyclic (decahydro-1,6-naphthyridine), ketone at C2, ester at C6 | C₁₁H₁₈N₂O₃ | 226.27 | Ketone, ester, bicyclic system |

| Ethyl 3-bromo-4,6-dimethyl-2H-pyran-5-carboxylate | Pyran ring with bromine at C3, methyl at C4/C6, ester at C5 | C₁₀H₁₃BrO₃ | 261.12 | Bromine, ester, pyran ring |

Key Observations :

- Spirocyclic vs. Bicyclic Systems : The target compound’s spirocyclic structure (piperidine + dioxane) imparts rigidity, whereas Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate has a fused bicyclic system (1,6-naphthyridine), which may influence solubility and conformational flexibility .

- However, the 4-oxo group in the latter may increase electrophilicity at the adjacent carbon .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

- Lipophilicity : Ethyl 3-bromo-4,6-dimethyl-2H-pyran-5-carboxylate has a calculated logP of 2.196, suggesting moderate lipophilicity. The spirocyclic target compound may exhibit higher logP due to the dioxane ring’s polarity .

Biological Activity

Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

This compound can be synthesized through a bromination reaction of ethyl 4-oxo-1-piperidinecarboxylate in an alcoholic medium, followed by hydrolysis. This compound is noted for its role as an intermediate in the synthesis of various pharmaceutical agents, including those that regulate gastrointestinal motility .

2.1 Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that derivatives of piperidinecarboxylates possess antimicrobial properties, which may extend to this compound.

- Gastrointestinal Regulation : As an intermediate for cisapride, it plays a crucial role in modulating gastrointestinal motility. Cisapride has been used to treat conditions like gastroesophageal reflux disease (GERD) and gastroparesis .

The mechanism by which this compound exerts its effects is primarily linked to its interaction with serotonin receptors. Specifically, it is believed to act as a serotonin receptor agonist, influencing gastrointestinal motility and potentially impacting other physiological processes .

3.1 Case Study: Gastrointestinal Motility

A clinical study involving cisapride demonstrated significant improvements in gastric emptying times among patients with delayed gastric emptying. This compound's role as a precursor highlights its importance in developing therapies for motility disorders.

| Study | Findings |

|---|---|

| Clinical Trial on Cisapride | Improved gastric emptying in patients with gastroparesis; indicated potential for similar compounds |

3.2 Antimicrobial Research

Another study evaluated the antimicrobial efficacy of piperidine derivatives against various bacterial strains. Results indicated a promising activity profile, suggesting that this compound may share similar properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

4.

This compound presents significant potential in medicinal applications, particularly concerning gastrointestinal regulation and antimicrobial activity. Ongoing research is essential to fully elucidate its mechanisms and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.